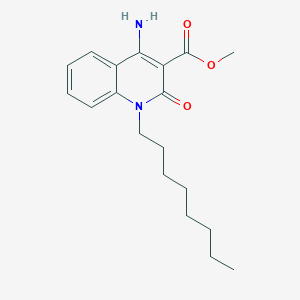![molecular formula C17H13ClN2O B14166199 N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide CAS No. 744212-39-3](/img/structure/B14166199.png)
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s structure includes a quinoline ring system, which is known for its significant role in medicinal chemistry due to its potential therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with 4-chlorobenzylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can inhibit tubulin polymerization, different kinases, and topoisomerases, affecting DNA cleavage activity and exhibiting anticancer properties .
Comparación Con Compuestos Similares
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide can be compared with other quinoline derivatives such as:
- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and therapeutic potential. This compound is unique due to its specific substitution pattern, which contributes to its distinct biological properties .
Propiedades
Número CAS |
744212-39-3 |
|---|---|
Fórmula molecular |
C17H13ClN2O |
Peso molecular |
296.7 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O/c18-14-8-5-12(6-9-14)11-19-17(21)16-10-7-13-3-1-2-4-15(13)20-16/h1-10H,11H2,(H,19,21) |
Clave InChI |
JHCMWHKDVSATCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Solubilidad |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
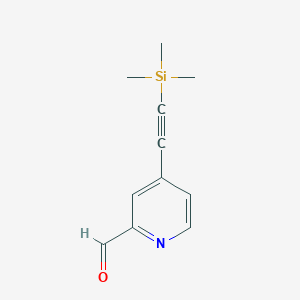
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
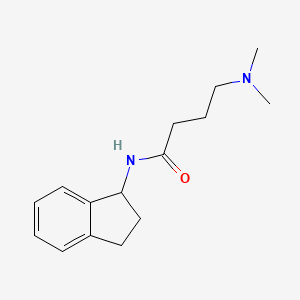
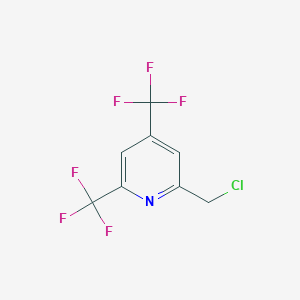
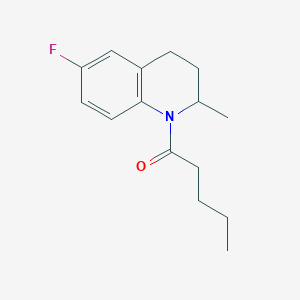
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
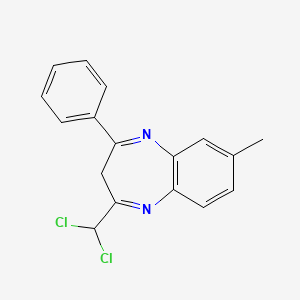
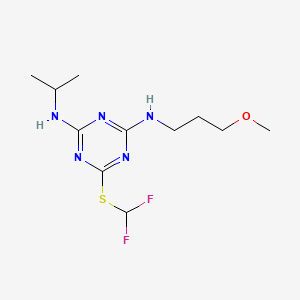
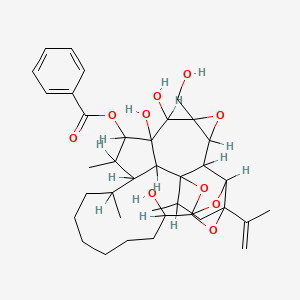
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
